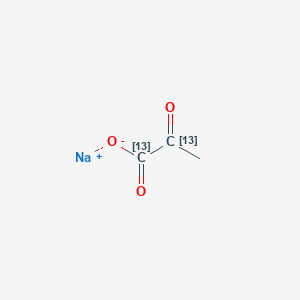

Sodium pyruvate-1,2-13C2

Description

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

sodium;2-oxo(1,2-13C2)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O3.Na/c1-2(4)3(5)6;/h1H3,(H,5,6);/q;+1/p-1/i2+1,3+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAEPDZWVDSPTHF-MEFQWSPQSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[13C](=O)[13C](=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20662321 | |

| Record name | Sodium 2-oxo(1,2-~13~C_2_)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.029 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312623-97-5 | |

| Record name | Sodium 2-oxo(1,2-~13~C_2_)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodological Frameworks for 13c Metabolic Flux Analysis 13c Mfa

Principles of Stationary 13C-MFA

Stationary, or steady-state, 13C-MFA is the classic approach to quantifying metabolic fluxes. This methodology is applicable to systems where both metabolic and isotopic states are stable over time.

Achieving Isotopic and Metabolic Steady States

A foundational requirement for stationary 13C-MFA is that the biological system must be in a steady state, which has two components: metabolic and isotopic.

Metabolic Steady State: This state is achieved when the concentrations of intracellular metabolites and the rates of metabolic reactions are constant over time. For cultured cells, this is often assumed during the exponential growth phase where cellular processes are balanced. In practice, maintaining a constant environment (e.g., in a chemostat) helps ensure metabolic stability.

Isotopic Steady State: After introducing a 13C-labeled substrate, the system requires time for the labeled carbons to distribute throughout the metabolic network. Isotopic steady state is reached when the isotopic enrichment of intracellular metabolites becomes constant. The time required to reach this state depends on the turnover rates of the metabolite pools; pathways with large intermediate pools or slow fluxes will take longer to reach isotopic equilibrium. For stationary 13C-MFA, experiments are designed to allow the system to reach this isotopic equilibrium before samples are collected for analysis.

Constraints and Assumptions in Stationary Models

Stationary 13C-MFA relies on a set of constraints and assumptions to accurately calculate metabolic fluxes. The primary assumption is the existence of the metabolic and isotopic steady states described above. The model integrates data from multiple sources to constrain the flux calculations:

Stoichiometric Matrix: A model of the known biochemical reaction network of the organism is constructed.

Extracellular Rates: Measured rates of substrate uptake and product secretion (e.g., glucose consumption, lactate (B86563) production) provide critical boundaries for the model.

Isotopic Labeling Patterns: The mass isotopomer distributions (MIDs) of key intracellular metabolites, measured by techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR), are the central dataset. Different flux distributions will result in distinct labeling patterns.

The goal is to find the set of intracellular fluxes that best explains the measured isotopic labeling patterns within the constraints of the known metabolic network and measured extracellular rates.

| Key Aspect | Description | Relevance to Stationary 13C-MFA |

| Metabolic State | Constant concentrations of metabolites and reaction rates. | Required. The system's metabolic activity must not be changing during the experiment. |

| Isotopic State | Constant isotopic enrichment in metabolites. | Required. Labeling patterns must be stable at the time of measurement. |

| Experimental Duration | Long-term incubation with the 13C tracer. | Necessary to ensure the system reaches both metabolic and isotopic steady state. |

| Primary Data | Mass Isotopomer Distributions (MIDs) of metabolites at a single time point (at steady state). | These patterns are the primary input for computational flux estimation. |

Non-Stationary 13C-MFA Approaches

For many biological systems, especially in mammalian cells or for in vivo studies, achieving a true isotopic steady state is not practical due to slow metabolic rates or large metabolite pools. Isotopically non-stationary 13C-MFA (INST-MFA) was developed to overcome this limitation.

Dynamic Tracking of Isotopic Enrichment Over Time

INST-MFA operates on systems that are in a metabolic steady state but have not yet reached isotopic steady state nih.govnih.gov. Instead of relying on a single snapshot of labeling at isotopic equilibrium, INST-MFA captures the dynamic changes in isotopic enrichment over time nih.gov. The core of this approach involves:

Introducing the 13C-labeled substrate to a metabolically stable system.

Collecting samples at multiple, short time intervals during the transient phase before isotopic steady state is achieved.

Measuring the mass isotopomer distribution of intracellular metabolites at each time point.

This time-course data of isotopic labeling provides rich information about the underlying metabolic fluxes that govern the rate of label incorporation.

Advantages for Rapidly Changing Metabolic Systems

INST-MFA offers several key advantages, particularly for systems that are difficult to analyze with stationary methods biorxiv.org:

Shorter Experimental Times: Experiments can be significantly shorter since there is no need to wait for the system to reach full isotopic equilibrium rsc.org.

Increased Flux Resolution: The transient labeling data can provide more constraints on the metabolic model, sometimes allowing for more precise determination of certain fluxes.

Applicability to Slow-Labeling Systems: INST-MFA is ideal for systems with large intermediate pools or slow pathway fluxes, such as in many mammalian cell cultures, where reaching isotopic steady state could take a very long time biorxiv.org. It is also applicable to autotrophic systems that consume single-carbon substrates, a scenario impossible for stationary MFA to resolve biorxiv.org.

| Feature | Stationary 13C-MFA | Non-Stationary 13C-MFA |

| Isotopic State | Assumes isotopic steady state. | Analyzes the transient phase before isotopic steady state. |

| Sampling | Single time point after long incubation. | Multiple time points during early-stage labeling. |

| Experimental Duration | Long | Short |

| Data Requirement | MIDs at steady state. | Time-course of MIDs, metabolite pool sizes (can sometimes be estimated). |

| Primary Advantage | Simpler computational model. | Applicable to slow-labeling systems, shorter experiments. |

Design of 13C-Labeling Experiments for Pyruvate (B1213749) Tracing

The choice of the 13C-labeled tracer is a critical step in designing an MFA experiment, as it dictates the sensitivity of the measurements to the fluxes of interest nih.gov. Using pyruvate labeled at specific positions, or a precursor that generates specifically labeled pyruvate, allows for the targeted investigation of key metabolic pathways.

Using a tracer like Sodium pyruvate-1,2-13C2 provides a distinct advantage because it allows for the simultaneous monitoring of pathways originating from different carbons of the pyruvate molecule. When this molecule enters central metabolism:

The carboxyl carbon (C1) is lost as CO2 by the pyruvate dehydrogenase (PDH) complex. Tracking the label from this position provides a direct measure of flux through this critical entry point into the TCA cycle nih.govresearchgate.net.

The carbonyl carbon (C2) is incorporated into acetyl-CoA. Following the 13C label from this position allows for the tracing of carbon through the TCA cycle and into connected anabolic pathways, such as the synthesis of amino acids like glutamate (B1630785) researchgate.net.

Therefore, a single experiment with [1,2-13C2]pyruvate can simultaneously provide information on both PDH flux and subsequent TCA cycle activity, which would otherwise require separate experiments with [1-13C]pyruvate and [2-13C]pyruvate nih.govresearchgate.net.

Similarly, using [1,2-13C2]glucose as a tracer, which is converted to [1,2-13C2]pyruvate via glycolysis, is a common and effective strategy. This approach is highly informative for estimating fluxes in glycolysis and the pentose (B10789219) phosphate pathway (PPP) nih.govresearchgate.net. The specific labeling patterns that emerge in pyruvate and its downstream metabolites can be used to calculate the relative activity of these interconnected pathways nih.gov. For instance, the pattern of 13C enrichment in lactate and other metabolites derived from [1,2-13C2]glucose can reveal how monocytes alter their metabolism under different conditions nih.gov. The selection of such specifically labeled tracers is crucial for designing informative experiments that yield precise and accurate flux data nih.gov.

Selection of Tracer Input and Concentration Ratios

The selection of an appropriate isotopic tracer is a critical step in designing a 13C-Metabolic Flux Analysis (13C-MFA) experiment, as it fundamentally determines the precision with which metabolic fluxes can be estimated nih.govresearchgate.net. The use of uniquely labeled isotopic tracers allows for more targeted analyses of specific reactions within a metabolic network nih.gov. For probing central carbon metabolism, doubly labeled substrates such as this compound offer distinct advantages over singly labeled tracers.

The principle behind using a tracer like this compound, where two adjacent carbon atoms are labeled, lies in its ability to provide more detailed information about pathway activity. As this molecule is metabolized, the bond between the labeled carbons may be broken or retained depending on the active biochemical pathways. Tracking the distribution of these paired labels into downstream metabolites provides strong constraints for flux estimation, particularly for pathways originating from pyruvate. This is analogous to the use of [1,2-13C2]glucose, which has been shown to provide the most precise estimates for glycolysis and the pentose phosphate pathway (PPP) when compared to singly labeled glucose tracers nih.govresearchgate.net. The use of [1,2-13C2]glucose, for instance, can distinguish between glycolytic intermediates made directly through glycolysis, which retain both labeled carbons, versus those from the pentose phosphate pathway overflow, where the C1 carbon is lost researchgate.net. Similarly, this compound can provide detailed resolution of pyruvate metabolism.

The concentration ratio of the labeled tracer to its unlabeled counterpart in the culture medium is another key experimental parameter. While using a 100% labeled substrate can maximize the incorporation of the label, it is often costly. A common strategy is to use a mixture of labeled and unlabeled substrates. For example, in studies with yeast, a mixture of 20% [U-13C] glucose and 80% natural abundance glucose has been used effectively oup.com. The optimal ratio depends on the specific metabolic network and the fluxes being investigated. Computational tools can be employed to determine the ideal tracer mixture that will provide the most statistically significant flux values for a given metabolic network researchgate.netnih.gov. For instance, a computational evaluation of various tracers for mammalian cell culture identified specific tracers as optimal for analyzing individual pathways, such as [U-13C5]glutamine for the tricarboxylic acid (TCA) cycle nih.govresearchgate.net.

| Tracer Type | Rationale for Selection in 13C-MFA | Typical Application |

|---|---|---|

| Singly Labeled (e.g., [1-13C]pyruvate) | Traces the fate of a specific carbon atom. Cost-effective. | Assessing entry into specific pathways where the labeled carbon is retained or lost, such as pyruvate carboxylase vs. pyruvate dehydrogenase activity researchgate.net. |

| Doubly Labeled (e.g., this compound) | Provides higher precision for flux estimation by tracking the fate of bonded carbons. | Resolving fluxes in central carbon metabolism, particularly glycolysis, the PPP, and the TCA cycle nih.govresearchgate.net. |

| Uniformly Labeled (e.g., [U-13C]glucose) | Labels all carbons in the molecule, allowing for tracing of the entire carbon backbone into various biomass components. | Determining the overall contribution of a substrate to biomass and central metabolites. |

Culturing Strategies for Biological Models (e.g., batch, chemostat)

The choice of cultivation strategy is crucial for obtaining reliable data in 13C-MFA. The primary goal is to achieve a metabolic and isotopic steady state, where the concentrations and isotopic labeling of intracellular metabolites remain constant over time mdpi.com. The two most common culture modes used to achieve this are batch and chemostat cultures mdpi.com.

Batch Culture: In a batch culture, cells are grown in a fixed volume of medium. This system is dynamic, with nutrient concentrations, cell density, and metabolic rates changing over time tudelft.nl. For 13C-MFA, samples are typically harvested during the exponential growth phase when metabolic fluxes are considered to be in a pseudo-steady state oup.comosti.gov. While simpler to implement, the transient nature of batch cultures can make it challenging to ensure a true steady state, as metabolite levels can be highly dynamic tudelft.nl.

Chemostat Culture: A chemostat, or continuous culture system, maintains a constant environment by continuously adding fresh medium and removing culture fluid at the same rate nih.gov. This allows for precise control over the cellular growth rate and the concentration of the growth-limiting nutrient, enabling the establishment of a true metabolic and isotopic steady state tudelft.nlnih.govfz-juelich.de. Chemostat cultures are particularly advantageous for studying metabolic responses to specific nutrient limitations and for obtaining highly reproducible flux data tudelft.nl. The ability to maintain a steady state for extended periods (e.g., a minimum of five volume changes) ensures that the isotopic labeling of proteinogenic amino acids reaches a plateau, which is essential for accurate flux calculations nih.gov.

The decision between batch and chemostat cultivation depends on the specific research question. Batch cultures may be sufficient for rapid pathway analysis, while chemostats provide a more controlled environment for precise and detailed flux quantification fz-juelich.de.

| Culturing Strategy | Advantages for 13C-MFA | Disadvantages for 13C-MFA |

|---|---|---|

| Batch Culture | - Simpler experimental setup.

| - Metabolic fluxes are in a pseudo-steady state, not a true steady state.

|

| Chemostat Culture | - Achieves a true metabolic and isotopic steady state tudelft.nl.

| - More complex experimental setup.

|

Sampling and Quenching Methodologies for Intracellular Metabolites

Accurate measurement of intracellular metabolite concentrations and their labeling patterns requires rapid and effective termination of all enzymatic activity, a process known as quenching nih.govcreative-proteomics.com. An ideal quenching method should instantly halt metabolism without causing cell damage or leakage of intracellular metabolites creative-proteomics.com. Several methodologies have been developed, with the choice depending on the organism and experimental setup researchgate.net.

Cold Methanol (B129727) Quenching: This is one of the most widely used methods, involving the rapid mixing of a cell culture sample with a cold aqueous methanol solution (e.g., 60% v/v methanol at -40°C) nih.gov. The low temperature and presence of methanol are intended to rapidly inactivate enzymes. However, this method has been shown to cause significant leakage of intracellular metabolites in some organisms, including bacteria and yeast, by compromising cell membrane integrity nih.govnih.gov. Optimizing the methanol concentration and temperature can minimize leakage. For example, for Penicillium chrysogenum, a 40% (v/v) aqueous methanol solution at -25°C was found to be optimal, resulting in high metabolite recovery nih.gov.

Fast Filtration: This method involves rapidly separating cells from the culture medium by vacuum filtration before quenching the cells collected on the filter researchgate.netosti.gov. The entire process of filtration, washing, and quenching can be completed in seconds researchgate.net. Quenching is often achieved by submerging the filter in a cold solvent or liquid nitrogen researchgate.net. Fast filtration offers the advantage of efficiently separating extracellular and intracellular metabolites. However, the brief period between separation and quenching can potentially allow for metabolic changes, especially for metabolites with high turnover rates biorxiv.org. To mitigate this, washing solutions can contain the labeled carbon source to avoid nutritional stress during sampling researchgate.net.

Other Quenching Solutions: For suspension cultures, the addition of excess ice-cold saline can result in a rapid inactivation of metabolism and significant dilution of extracellular metabolites semanticscholar.orgnih.gov. Other solutions, such as cold glycerol-saline, have also been proposed as alternatives to cold methanol to improve the recovery of intracellular compounds nih.gov.

The effectiveness of a quenching method is often evaluated by measuring the adenylate energy charge (AEC), which is a sensitive indicator of the cell's metabolic state. A stable and high AEC post-quenching suggests rapid and effective inactivation of metabolism nih.gov.

| Methodology | Description | Advantages | Disadvantages |

|---|---|---|---|

| Cold Methanol Quenching | Rapidly mixing cell culture with a pre-chilled aqueous methanol solution (e.g., 40-60% methanol at -20°C to -40°C) nih.gov. | - Widely used and established.

| - Can cause significant leakage of intracellular metabolites in some organisms nih.govnih.gov.

|

| Fast Filtration | Rapid separation of cells from medium via vacuum filtration, followed by quenching of the filter-bound cells, often with liquid nitrogen or cold solvent researchgate.netresearchgate.net. | - Very rapid (can be <30 seconds) researchgate.net.

| - Potential for metabolic changes during the filtration step before quenching biorxiv.org.

|

| Cold Saline Quenching | Addition of excess ice-cold saline solution to the cell suspension semanticscholar.orgnih.gov. | - Rapidly inactivates metabolism.

| - May be less effective at quenching than organic solvents for some applications.

|

Advanced Analytical Techniques for Isotopic Enrichment Measurement

Nuclear Magnetic Resonance (NMR) Spectroscopy in 13C-Metabolic Flux Analysis (13C-MFA)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique central to 13C-Metabolic Flux Analysis (13C-MFA). It allows for the detailed characterization of 13C-labeled metabolites, providing insights into the activity of metabolic pathways. By detecting the 13C nucleus, researchers can track the transformation of Sodium pyruvate-1,2-13C2 into various downstream compounds, thereby mapping metabolic fluxes.

High-Resolution 13C NMR for Positional Isotopomer Analysis

High-resolution 13C NMR is a key method for distinguishing between positional isotopomers, which are molecules that differ only in the position of the isotopic label. When this compound is metabolized, the labeled carbons are incorporated into other molecules, and their precise location within these product molecules can be determined using 13C NMR. This level of detail is crucial for accurately reconstructing metabolic pathway activities.

A key feature of using doubly labeled substrates like this compound is the phenomenon of 13C-13C spin-spin coupling. When two 13C nuclei are chemically bonded, their nuclear spins interact, leading to the splitting of NMR signals into characteristic multiplet patterns. For instance, the 13C NMR spectrum of hyperpolarized [1,2-13C2]pyruvate shows two asymmetric doublets, a clear indication of this coupling. researchgate.net The magnitude of this splitting, known as the J-coupling constant, is dependent on the number of bonds separating the coupled nuclei and their stereochemical relationship.

The detection of these spin-coupled multiplets provides unambiguous evidence of the intact incorporation of the C1-C2 bond from pyruvate (B1213749) into downstream metabolites. This is a powerful tool for tracing metabolic pathways, as it allows researchers to follow the fate of specific carbon-carbon bonds. For example, the multiplet pattern in the 13C NMR spectrum of glutamate (B1630785), a downstream metabolite of pyruvate, can reveal the extent to which pyruvate has entered the Krebs cycle. nih.gov

The relative intensities of the peaks within the spin-coupled multiplets in a 13C NMR spectrum are directly proportional to the concentration of the different isotopomers present in the sample. dtu.dk This allows for the precise quantification of the relative abundance of each positional isotopomer. By analyzing the complex multiplet patterns in the spectra of metabolites derived from this compound, researchers can determine the relative fluxes through competing metabolic pathways.

For example, by quantifying the different 13C isotopomers of glutamate, it is possible to measure the activity of pyruvate carboxylase relative to pyruvate dehydrogenase, two key enzymes in central carbon metabolism. nih.gov This quantitative information is essential for building accurate metabolic models and understanding how metabolism is altered in different physiological or pathological states.

Hyperpolarized 13C NMR (HP-NMR) for Real-Time Metabolic Dynamics

While traditional 13C NMR is a powerful tool for steady-state metabolic analysis, its inherently low sensitivity limits its application in studying dynamic metabolic processes in real-time. Hyperpolarized 13C NMR (HP-NMR) overcomes this limitation by dramatically increasing the signal-to-noise ratio of the 13C NMR signal by several orders of magnitude. mdpi.comnih.gov This enables the real-time tracking of metabolic fluxes in living systems.

The most widely used method for hyperpolarizing 13C-labeled compounds for in vivo studies is dissolution Dynamic Nuclear Polarization (d-DNP). dtu.dkdtu.dk This technique involves cooling the 13C-labeled substrate, such as this compound, to very low temperatures (around 1 Kelvin) in a strong magnetic field. dtu.dkresearchgate.net The sample is doped with a stable free radical, which has a much higher electron spin polarization than the 13C nuclei. dtu.dk

By irradiating the sample with microwaves at a frequency close to the electron paramagnetic resonance frequency, the high polarization of the electron spins is transferred to the 13C nuclei. researchgate.net Once a high level of nuclear polarization is achieved, the solid sample is rapidly dissolved in a superheated solvent and transferred for immediate NMR analysis. dtu.dk This process results in a massive, albeit temporary, enhancement of the 13C NMR signal.

Table 1: Key Parameters in Dissolution Dynamic Nuclear Polarization of Pyruvate

| Parameter | Typical Value/Condition | Significance |

| Temperature | ~1 K | Achieves high electron spin polarization. dtu.dk |

| Magnetic Field | 3.35 - 7 T | Establishes the energy difference between spin states. dtu.dk |

| Microwave Irradiation | Near electron paramagnetic resonance frequency | Drives the transfer of polarization from electrons to nuclei. researchgate.net |

| Free Radical (EPA) | e.g., Trityl radicals (~15 mM) | Source of high electron spin polarization. dtu.dk |

| 13C Polarization | >50% | Represents the dramatic increase in nuclear spin alignment. researchgate.net |

This table is interactive. Users can sort and filter the data.

The enhanced signal from hyperpolarized this compound allows for the real-time tracking of its conversion into key downstream metabolites. Following injection of the hyperpolarized substrate, sequential 13C NMR spectra can be acquired with high temporal resolution, typically on the order of seconds. pnas.orgnih.gov This provides a dynamic snapshot of metabolic activity as the labeled pyruvate is taken up by cells and metabolized.

The distinct chemical shifts of the 13C-labeled carbons in pyruvate and its metabolic products, such as lactate (B86563), alanine, and bicarbonate, allow for their simultaneous detection and quantification. nih.govpnas.orgnih.gov For example, the conversion of hyperpolarized [1-13C]pyruvate to [1-13C]lactate is a well-established marker of glycolytic activity and is often elevated in cancer cells. nih.gov Similarly, the production of [13C]bicarbonate from the decarboxylation of [1-13C]pyruvate by pyruvate dehydrogenase provides a measure of flux into the Krebs cycle. pnas.orgaau.dk The use of [1,2-13C2]pyruvate can offer even more detailed insights into these pathways.

Table 2: Real-Time Metabolic Conversions of Hyperpolarized 13C-Pyruvate

| Metabolite | Enzyme | Metabolic Pathway | Significance |

| Lactate | Lactate Dehydrogenase (LDH) | Glycolysis/Fermentation | Indicator of anaerobic metabolism, often elevated in tumors. nih.gov |

| Alanine | Alanine Transaminase (ALT) | Amino Acid Metabolism | Reflects nitrogen metabolism and links to the Krebs cycle. nih.gov |

| Bicarbonate | Pyruvate Dehydrogenase (PDH) | Krebs Cycle Entry | Measures oxidative metabolism and mitochondrial function. pnas.orgaau.dk |

This table is interactive. Users can sort and filter the data based on metabolite, enzyme, or pathway.

Quantitative Assessment of Enzyme Kinetics (e.g., Lactate Dehydrogenase flux)

The use of 13C-labeled pyruvate is a powerful method for the quantitative assessment of enzyme kinetics in real-time, both in cell cultures and in vivo. A key example is the measurement of flux through the lactate dehydrogenase (LDH) reaction, which catalyzes the interconversion of pyruvate and lactate.

By introducing hyperpolarized [1-13C]pyruvate, which has a greatly enhanced magnetic resonance signal, researchers can dynamically track its conversion to [1-13C]lactate. nih.govcam.ac.uk Kinetic models are then applied to these measurements to determine the rate of this conversion, providing a quantitative measure of LDH activity. cam.ac.uk Studies have shown that the kinetics of this label exchange are well-described by models that account for both enzyme activity and the transport of pyruvate across the cell membrane. nih.govcam.ac.uk

Research has demonstrated that the conversion of pyruvate to its downstream products, lactate and alanine, can be effectively modeled using Michaelis-Menten kinetics. ismrm.org This allows for the estimation of key enzymatic parameters, such as the maximum reaction velocity (Vmax) and the Michaelis constant (Km), which are crucial for understanding enzyme efficiency and substrate affinity. ismrm.orgnih.gov These parameters can be determined by observing the reaction velocities at varying substrate concentrations following a bolus injection of labeled pyruvate. nih.gov

The table below presents findings from a study on rat kidneys, demonstrating how estimated kinetic parameters for the conversion of pyruvate to lactate remain consistent across different dosages, although the accuracy of the estimates can be dose-dependent. nih.gov

Table 1: Estimated Apparent Vmax and Kм of 13C Label Exchange from Pyruvate to Lactate in Rat Kidney

| Pyruvate Dosage (80 mM solution) | Apparent Vmax (μmol/g/min) | Apparent Kм (mM) |

|---|---|---|

| 2 ml | 0.18 ± 0.05 | 0.45 ± 0.18 |

| 3 ml | 0.20 ± 0.03 | 0.48 ± 0.09 |

| 4 ml | 0.21 ± 0.02 | 0.51 ± 0.06 |

Data derived from studies quantifying in vivo metabolic kinetics. Note: Low-dose injections may yield less accurate parameter estimates as the effective pyruvate concentration might not be sufficient to observe saturation kinetics. nih.gov

These quantitative approaches allow researchers to discern the roles of enzyme activity and substrate transport in controlling metabolic fluxes and to understand how these can be affected by different physiological or pathological states. nih.govcam.ac.uk

Mass Spectrometry (MS) in 13C-MFA

Mass spectrometry (MS) is a cornerstone analytical technique in 13C-Metabolic Flux Analysis (13C-MFA). creative-proteomics.comyoutube.com In 13C-MFA, organisms or cells are supplied with a substrate, such as this compound, that is enriched with the stable isotope 13C. creative-proteomics.com As the labeled substrate is metabolized, the 13C atoms are incorporated into various downstream metabolites throughout the cell's metabolic network. nih.gov MS instruments are then used to measure the extent and pattern of 13C incorporation into these metabolites. creative-proteomics.com This is achieved by separating molecules based on their mass-to-charge ratio, which allows for the differentiation between unlabeled (containing 12C) and labeled (containing 13C) versions of the same compound. nih.gov The resulting data on isotope labeling patterns provides a wealth of information that, when integrated with a metabolic network model, can be used to calculate and quantify the rates (fluxes) of intracellular reactions. creative-proteomics.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Derivatization and Fragmentation Analysis

Gas chromatography-mass spectrometry (GC-MS) is a widely used platform for measuring 13C labeling patterns in metabolites for 13C-MFA, particularly for analyzing proteinogenic amino acids and other central carbon metabolites. springernature.comrwth-aachen.de A critical step in GC-MS analysis is the chemical derivatization of the metabolites. nih.gov This process involves chemically modifying the compounds to increase their volatility and thermal stability, which is necessary for them to be vaporized and travel through the gas chromatography column for separation. shimadzu.com Following separation by GC, the derivatized metabolites enter the mass spectrometer, where they are typically ionized by electron ionization (EI). This high-energy ionization method causes the molecules to break apart into predictable, characteristic fragment ions. shimadzu.com The analysis of these fragments is fundamental to elucidating the distribution of 13C atoms within the molecule. rwth-aachen.de

Measurement of Fragment Ions for Positional Information

The fragmentation of metabolites during GC-MS analysis is not random; it occurs at specific chemical bonds. shimadzu.com This predictable fragmentation is highly valuable because it provides positional information about the location of 13C labels within the carbon skeleton of a metabolite. shimadzu.com By measuring the mass of different fragment ions, researchers can deduce which parts of the original molecule retained the 13C atoms from the initial tracer, such as this compound. For instance, a fragment ion's mass will increase by the number of 13C atoms it contains. Analyzing multiple fragment ions from a single parent metabolite can help piece together the complete labeling pattern, offering deeper insights into the specific metabolic pathways that were active. shimadzu.comnih.gov

Quantitative Analysis of Mass Isotopomer Distributions

A primary output of MS analysis in 13C-MFA is the mass isotopomer distribution (MID) for each measured metabolite. springernature.com A mass isotopomer is a molecule that differs from others only in the number of isotopic atoms it contains (e.g., 13C). nih.gov For a metabolite with 'n' carbon atoms, there can be isotopologues with zero (M+0), one (M+1), two (M+2), up to 'n' (M+n) 13C atoms. nih.gov GC-MS quantifies the relative abundance of each of these mass isotopologues. nih.gov This collection of abundances, normalized to the total amount of the metabolite, constitutes the MID. rwth-aachen.de This distribution is a direct reflection of the metabolic pathways that produced the metabolite from the 13C-labeled source. By comparing the experimentally measured MIDs to those predicted by computational models under different flux scenarios, the most likely intracellular flux distribution can be determined. nih.gov

The following table illustrates a hypothetical MID for a 3-carbon metabolite derived from this compound, showing how different pathways could lead to distinct labeling patterns.

Table 2: Hypothetical Mass Isotopomer Distribution (MID) of a 3-Carbon Metabolite

| Mass Isotopologue | Description | Fractional Abundance (Pathway A) | Fractional Abundance (Pathway B) |

|---|---|---|---|

| M+0 | Molecule with zero 13C atoms | 0.10 | 0.50 |

| M+1 | Molecule with one 13C atom | 0.20 | 0.40 |

| M+2 | Molecule with two 13C atoms | 0.70 | 0.10 |

| M+3 | Molecule with three 13C atoms | 0.00 | 0.00 |

This conceptual table shows how the relative abundances of M+0, M+1, and M+2 isotopologues can differ depending on the metabolic route taken, providing the basis for flux determination.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Sensitive Metabolite Detection

Advantages for Trace Metabolites and Labile Compounds

A significant advantage of LC-MS is its superior ability to analyze trace metabolites and labile compounds. nih.gov Many important metabolic intermediates exist at very low intracellular concentrations, making them difficult to detect with less sensitive methods. The high sensitivity of LC-MS enables the measurement of MIDs for these low-abundance compounds, providing critical data points for a comprehensive flux analysis. researchgate.net Furthermore, many metabolites, such as sugar phosphates and nucleotide cofactors, are thermally labile and would decompose under the high temperatures required for GC-MS. researchgate.net LC-MS analysis is performed at or near room temperature, preserving the integrity of these delicate molecules and allowing for their accurate quantification and isotopic analysis. nih.gov This capability is essential for building complete and accurate models of cellular metabolism.

Resolution of Different Isotopes for Multi-Tracer Experiments

In metabolic research, the use of multiple isotopic tracers simultaneously provides a more comprehensive view of intersecting metabolic pathways. springernature.com However, this approach requires sophisticated analytical techniques capable of distinguishing between different isotopes and their various combinations within a single molecule. When this compound is used in conjunction with other stable isotope tracers, such as ¹⁵N-labeled glutamine or ²H (deuterium)-labeled glucose, high-resolution mass spectrometry (HRMS) is essential for resolving the resulting complex isotopic patterns. nih.govresearchgate.net

Conventional, low-resolution mass spectrometry (LRMS) is often limited in multi-tracer studies because spectral interferences increase significantly with the number of stable tracers used. nih.gov In contrast, HRMS instruments, like the Orbitrap mass spectrometer, can operate at resolutions high enough (e.g., 100,000) to differentiate ions based on their exact masses. nih.gov This capability allows for the complete separation of signals from molecules labeled with different isotopes, such as ¹³C and ²H, thereby simplifying the calculation of isotopic enrichment for each tracer without interference from the others. nih.gov

For example, in experiments combining ¹³C- and ¹⁵N-labeled substrates, HRMS can effectively resolve species with the same nominal mass but different exact masses due to the mass difference between the isotopes. researchgate.net This precise resolution is critical for accurately tracing the metabolic fate of each substrate and calculating the respective metabolic fluxes. The ability to correct for naturally occurring isotopes and impurities in the tracer material is also a crucial feature of the data analysis workflow in such experiments. researchgate.net The development of powerful and universal tools like inductively coupled plasma mass spectrometry (ICP-MS) has further expanded the applications for precise isotope ratio measurements of a wide range of elements. scispace.com

| Technique | Resolution Capability | Advantages in Multi-Tracer Experiments | Limitations |

|---|---|---|---|

| Low-Resolution Mass Spectrometry (LRMS) | Low (Unit Mass Resolution) | Cost-effective and widely available. | Prone to spectral interferences, limiting the number of simultaneous tracers. nih.gov |

| High-Resolution Mass Spectrometry (HRMS) (e.g., Orbitrap) | High (>100,000) | Allows for monitoring of ions at their exact masses, completely differentiating between different stable isotopes (e.g., ¹³C and ²H). nih.gov | Higher instrument cost and complexity. |

| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Variable | Powerful and universal tool for precise isotope ratio measurements of many elements with high sample throughput. scispace.com | Primarily for elemental isotope ratios rather than isotopic labeling within complex organic molecules. |

Integration of Multi-Omics Data for Comprehensive Metabolic Understanding

Metabolic flux analysis (MFA) using tracers like this compound provides a quantitative snapshot of cellular metabolism. springernature.com However, to gain a holistic and systematic understanding of complex biological processes, it is crucial to integrate this flux data with other layers of biological information, a practice known as multi-omics data integration. nih.gov This approach combines data from genomics, transcriptomics, proteomics, and metabolomics to reveal the intricate interplay of molecules and bridge the gap from genotype to phenotype. nih.govarxiv.org

The integration of multi-omics datasets can uncover underlying mechanisms at various molecular levels that drive cellular function or disease states. nih.gov For instance, by combining metabolic flux data with genomic and proteomic information in cancer research, distinct molecular subtypes of a disease can be identified, leading to more informed therapeutic strategies. nih.gov This integrated analysis helps to assess the flow of biological information from the genome to the metabolome, providing a more complete picture than any single omics approach could alone. nih.govarxiv.org Various computational tools and methods have been developed to facilitate the integration and interpretation of these large, heterogeneous datasets, allowing researchers to identify key biomarkers, metabolic pathways, and regulatory networks. nih.govseer.biomdpi.com

Complementary Role of Transcriptomics and Proteomics in Contextualizing Flux Data

Transcriptomics (the study of gene expression) and proteomics (the study of proteins) provide crucial context for the metabolic flux data obtained from ¹³C tracer experiments. While MFA quantifies the rate of metabolic reactions, transcriptomic and proteomic data can help explain the underlying reasons for observed changes in metabolic activity. mdpi.com For example, an increase in a specific metabolic flux measured using this compound might be correlated with the upregulated expression of genes (transcriptomics) and increased abundance of the enzymes (proteomics) that catalyze the reactions in that pathway. nih.gov

This integrated approach has proven valuable in understanding metabolic remodeling in diseases like pancreatic cancer. nih.gov In one study, the integration of transcriptomics, proteomics, and metabolomics revealed that aberrant regulation of metabolic processes, including pyruvate metabolism and glycolysis, was linked to the infiltration of tumor-associated macrophages (TAM2). nih.govnih.gov This analysis confirmed that the metabolic remodeling of pyruvate and glycolysis was closely associated with TAM2, providing new insights for prognosis and therapy. nih.govnih.gov

By linking flux data to the expression levels of relevant genes and proteins, researchers can build more comprehensive models of cellular metabolism. mdpi.comed.ac.uk This approach helps to distinguish between changes in flux due to altered enzyme levels versus allosteric regulation or substrate availability. The integration of these datasets is often performed using network analysis tools that visualize the interactions between functionally related genes, proteins, and metabolites. mdpi.com

| Omics Layer | Key Finding | Implication for Pyruvate Metabolism |

|---|---|---|

| Metabolomics (Flux Analysis) | Dysregulation of pyruvate and glycolysis/gluconeogenesis pathways observed. nih.govnih.gov | Indicates a shift in central carbon metabolism within the tumor microenvironment. |

| Transcriptomics | Upregulated expression of genes associated with glycolysis and pyruvate metabolism in tumors with high TAM2 infiltration. nih.gov | Suggests transcriptional reprogramming is a driver of the observed metabolic shift. |

| Proteomics | Altered abundance of key enzymes in the pyruvate metabolic pathway, such as pyruvate kinase (PK). nih.gov | Confirms that changes in gene expression translate to functional protein level changes, directly impacting metabolic capacity. |

Computational Modeling and Data Analysis in 13c Mfa Using Pyruvate Tracers

Metabolic Network Reconstruction and Stoichiometric Models

At the heart of any 13C-MFA study is a well-defined metabolic network model. nih.gov This model serves as the scaffold upon which flux calculations are performed. The reconstruction of this network is a critical first step and involves compiling a comprehensive set of biochemical reactions relevant to the biological system under investigation. oup.com

A stoichiometric model is then constructed based on the reconstructed network. This model mathematically represents the metabolic network in the form of a stoichiometric matrix (S), where rows typically represent metabolites and columns represent reactions. researchgate.net The fundamental equation of a stoichiometric model under pseudo-steady state conditions is Sv = 0, where 'v' is the vector of metabolic fluxes. researchgate.net This equation signifies that for intracellular metabolites, the rate of production equals the rate of consumption.

| Model Component | Description | Example |

| Reactions | A comprehensive list of all relevant biochemical transformations. | Glycolysis, TCA cycle, Pentose (B10789219) Phosphate Pathway. |

| Metabolites | All chemical species involved in the reactions. | Glucose, Pyruvate (B1213749), ATP, NADH. |

| Stoichiometric Matrix (S) | A matrix defining the stoichiometry of each reaction. | For the reaction A -> B, the column for this reaction would have -1 in the row for A and +1 in the row for B. |

| Flux Vector (v) | The set of all reaction rates (fluxes) to be determined. | v_glycolysis, v_TCA, v_PPP. |

Table 1: Components of a Stoichiometric Model for 13C-MFA. This interactive table outlines the fundamental components required to construct a stoichiometric model for analyzing metabolic fluxes.

When using pyruvate tracers, the metabolic network model must accurately capture the key pathways originating from and converging on pyruvate. Pyruvate holds a central position in metabolism, linking glycolysis to the tricarboxylic acid (TCA) cycle and various biosynthetic pathways. researchgate.net Therefore, the model must include detailed representations of:

Glycolysis: The pathway responsible for the conversion of glucose to pyruvate.

Pyruvate Dehydrogenase Complex (PDH): The enzymatic reaction that converts pyruvate to acetyl-CoA, the primary entry point into the TCA cycle. researchgate.net

TCA Cycle: The central hub of cellular respiration, where acetyl-CoA is oxidized.

Anaplerotic reactions: Pathways that replenish TCA cycle intermediates.

Cataplerotic reactions: Pathways that drain TCA cycle intermediates for biosynthesis.

Amino acid metabolism: Several amino acids are synthesized from or degraded to pyruvate and TCA cycle intermediates.

The accurate definition of these pyruvate-centric pathways is crucial for correctly interpreting the labeling patterns derived from Sodium pyruvate-1,2-13C2 and obtaining meaningful flux estimates.

Anaplerotic reactions are vital for replenishing TCA cycle intermediates that are withdrawn for biosynthetic purposes. wikipedia.org A key anaplerotic reaction involving pyruvate is its carboxylation to oxaloacetate, catalyzed by pyruvate carboxylase. wikipedia.org Incorporating these reactions into the stoichiometric model is essential, as they significantly impact the labeling patterns of TCA cycle intermediates and, consequently, the calculated flux values. researchgate.net

Algorithms for Flux Estimation

Once a stoichiometric model is established and experimental data from tracer experiments are obtained, specialized algorithms are employed to estimate the intracellular metabolic fluxes. nih.govnih.gov These algorithms aim to find a set of flux values that best explain the measured isotopomer distributions.

The core of flux estimation in 13C-MFA lies in the formulation and solution of isotopomer balancing equations. nih.gov These equations describe the relationship between the isotopic labeling patterns of metabolites and the metabolic fluxes. For each metabolite in the network, a balance equation is written for each of its isotopomers (molecules with a specific arrangement of isotopes).

These equations are inherently non-linear, making their solution computationally challenging. nih.gov Various software packages, such as Metran, OpenFlux, and 13CFLUX, have been developed to solve these complex systems of equations. nih.gov

| Algorithm Type | Description | Strengths | Limitations |

| Least-Squares Regression | Minimizes the difference between experimentally measured and model-predicted isotopomer distributions. | Widely used and implemented in many software packages. | Can be computationally intensive for large networks. |

| Monte Carlo Methods | Uses random sampling to explore the solution space and determine flux distributions. | Can handle complex, non-linear models and provide robust statistical analysis. | Requires significant computational resources. |

| Elementary Metabolite Units (EMU) | A framework that decomposes the isotopomer balancing problem into smaller, more manageable subproblems. | Computationally efficient for large-scale metabolic networks. | Requires a specialized understanding of the methodology. |

Table 2: Comparison of Flux Estimation Algorithms. This interactive table provides a comparative overview of different algorithmic approaches used for estimating metabolic fluxes in 13C-MFA.

A critical final step in 13C-MFA is the statistical validation of the estimated fluxes. nih.gov This involves assessing the goodness-of-fit between the model predictions and the experimental data to ensure that the model provides a statistically acceptable explanation of the measurements. arxiv.org

Furthermore, it is essential to determine the confidence intervals for the estimated flux values. nih.gov Confidence intervals provide a range within which the true flux value is likely to lie, reflecting the precision of the estimate. researchgate.net Methods for determining confidence intervals include:

Linearization-based methods: These methods approximate the non-linear isotopomer equations with linear equations around the optimal solution. nih.gov

Sensitivity analysis: This approach evaluates how sensitive the sum of squared residuals (a measure of the goodness-of-fit) is to variations in individual flux values. nih.gov

Monte Carlo simulations: These simulations involve repeatedly solving the flux estimation problem with randomly perturbed measurement data to generate a distribution of flux values, from which confidence intervals can be derived. nih.gov

Kinetic Modeling Approaches for Dynamic Tracer Data

While traditional 13C-MFA assumes metabolic and isotopic steady state, many biological processes are dynamic. nih.gov Kinetic modeling approaches are employed to analyze dynamic tracer data, where the isotopic labeling of metabolites changes over time. nih.govismrm.org These models incorporate reaction kinetics to describe the rates of metabolic reactions as a function of metabolite concentrations.

By fitting the kinetic model to the time-course data of isotopomer abundances, it is possible to estimate not only the metabolic fluxes but also information about the underlying enzyme kinetics. nih.gov This approach is particularly valuable for studying the dynamic response of metabolic networks to perturbations. nih.gov However, kinetic modeling is more complex than steady-state MFA and requires more extensive experimental data and sophisticated computational tools. arxiv.org

Multi-Compartmental Kinetic Models

Kinetic modeling is a primary method for quantifying the rates of metabolite conversion in real-time, particularly with data from hyperpolarized 13C magnetic resonance (MR). nih.govnih.gov These models are designed to describe the dynamic exchange of the 13C label from an injected tracer, like pyruvate, to its downstream metabolites such as lactate (B86563), alanine, and bicarbonate. nih.govescholarship.org

Multi-Site vs. Two-Site Models A key consideration in kinetic modeling is the complexity of the model. Simpler, two-site models may only consider the exchange between pyruvate and one other metabolite, such as lactate. However, since pyruvate interacts dynamically and simultaneously with multiple downstream metabolites, multi-site models that incorporate these parallel biochemical pathways are often more accurate. nih.govescholarship.org These comprehensive models account for the conversion of pyruvate to lactate, alanine, and bicarbonate concurrently. nih.gov

Research comparing these approaches has demonstrated that for identical datasets, a multi-site model yields metabolic conversion rates with smaller bias and reduced standard deviation compared to two-site exchange models. nih.govescholarship.org This improved accuracy allows for greater sensitivity in detecting small physiological differences in metabolism. nih.gov The parameters for the kinetic model are determined by fitting the model's output to the dynamic, time-domain data of metabolite signals acquired during the experiment. nih.govnih.gov

| Model Type | Key Characteristic | Advantage |

| Two-Site Model | Considers exchange between pyruvate and one other metabolite (e.g., lactate). | Simpler formulation. |

| Multi-Site Model | Simultaneously models pyruvate conversion to lactate, alanine, and bicarbonate. | Smaller bias and standard deviation in rate calculations; greater sensitivity. nih.govescholarship.org |

The use of a dually-labeled tracer like this compound provides more constraints for these models than a singly-labeled tracer. The distinct fates of the 13C label at the C1 and C2 positions can be tracked simultaneously, offering a more comprehensive dataset for fitting the model and improving the accuracy of the resulting flux estimations.

Model-Free Formulations for Reaction Rate Derivation

While kinetic models are powerful, their results can be model-dependent and potentially prone to misinterpretation if the model does not perfectly represent the biological system. nih.gov As a robust and clinically relevant alternative, model-free formulations have been developed to derive reaction rates from dynamic 13C spectroscopy data. nih.gov

The Area Under the Curve (AUC) Ratio Method A prominent model-free approach is based on calculating the ratio of the total areas under the curve (AUC) for the signals of the injected tracer and a product metabolite. nih.gov For example, when studying the conversion of pyruvate to lactate, the ratio of the lactate AUC to the pyruvate AUC is used. A key theoretical finding is that this AUC ratio is directly proportional to the forward rate constant (k) of the reaction (e.g., kPL for the pyruvate-to-lactate conversion). nih.gov

A significant advantage of this method is its independence from the arterial input function, which describes the delivery of the tracer to the tissue and can be difficult or problematic to measure accurately in clinical settings. ismrm.orgnih.gov The AUC is also independent of other metabolic pathways that arise from the injected metabolite, simplifying the analysis by focusing solely on the reaction of interest. nih.gov

Experimental studies have validated this approach, demonstrating a strong correlation between the AUC ratio and the forward rate constant (kPL) derived from more complex kinetic models. This has been shown across various cancer cell lines in vitro and in in vivo tumor models. nih.gov

| Parameter | Derivation | Relationship to Reaction Rate | Key Advantage |

| AUC Ratio | Ratio of the total area under the curve of a product metabolite (e.g., lactate) to the injected tracer (e.g., pyruvate). | Proportional to the forward rate constant (k) of the conversion. nih.gov | Independent of the input function and other metabolic fates of the tracer. nih.gov |

This model-free formalism provides a simplified yet powerful method for analyzing hyperpolarized 13C metabolic imaging data, offering a robust alternative for deriving kinetic information without the complexities and potential dependencies of multi-compartmental models. nih.gov

Applications of Sodium Pyruvate 1,2 13c2 in Investigating Specific Metabolic Pathways and Biological Systems

Elucidation of Central Carbon Metabolism

Sodium pyruvate-1,2-13C2 is instrumental in dissecting the intricate network of pathways that constitute central carbon metabolism. Its utilization in metabolic flux analysis provides quantitative insights into the rates of glycolysis, pyruvate (B1213749) oxidation, the Tricarboxylic Acid (TCA) cycle, the Pentose (B10789219) Phosphate Pathway (PPP), and gluconeogenesis.

The metabolism of [1,2-¹³C₂]glucose gives rise to [2,3-¹³C₂]pyruvate through glycolysis. This labeled pyruvate can then be channeled into the TCA cycle via the Pyruvate Dehydrogenase (PDH) complex. The activity of the PDH complex, which catalyzes the conversion of pyruvate to acetyl-CoA, can be assessed by tracking the incorporation of the ¹³C label into TCA cycle intermediates and related metabolites. For instance, the detection of [1,2-¹³C₂]acetyl-CoA-derived metabolites provides a direct measure of PDH flux.

Studies in perfused rat livers have demonstrated that under fed conditions, the flux of injected pyruvate through pyruvate dehydrogenase is the dominant pathway. This highlights the role of PDH in carbohydrate oxidation when glucose is abundant. The analysis of glutamate (B1630785) isotopomers, which are in equilibrium with the TCA cycle intermediate α-ketoglutarate, allows for the quantification of the relative fluxes through PDH and other pyruvate-consuming pathways.

| Nutritional State | PDH Flux (Relative Units) | PC Flux (Relative Units) | PDH/PC Ratio |

|---|---|---|---|

| Fed | 1.9 | 1.0 | 1.9 |

| 24h-Starved | 1.4 | 1.0 | 1.4 |

This compound is a crucial tool for assessing both the oxidative function of the TCA cycle and anaplerotic pathways that replenish its intermediates. The entry of [1,2-¹³C₂]acetyl-CoA into the TCA cycle leads to a specific labeling pattern in citrate (B86180) and subsequent intermediates. In addition to oxidation via PDH, pyruvate can enter the TCA cycle through anaplerosis, primarily via the enzyme pyruvate carboxylase (PC), which converts pyruvate to oxaloacetate.

The use of [1,2-¹³C₂]pyruvate allows for the differentiation between these two entry points. Carboxylation of [1,2-¹³C₂]pyruvate by PC results in the formation of [1,2-¹³C₂]oxaloacetate. The subsequent metabolism of these labeled intermediates can be traced to determine the relative contributions of PDH and PC to the TCA cycle pool. For example, in the liver of fasted animals, flux through pyruvate carboxylase is the dominant fate of pyruvate, reflecting the increased demand for gluconeogenic precursors. Isotopomer analysis of glutamate has shown that in fasted states, the anaplerotic flux via PC can be significantly greater than the oxidative flux through PDH. pnas.org

| Condition | Relative PC Flux | Relative PDH Flux | Reference |

|---|---|---|---|

| Fasted Rat Liver | Dominant | Minor | pnas.org |

| Fed Rat Liver | Minor | Dominant | nih.gov |

The use of glucose labeled at the C1 and C2 positions ([1,2-¹³C₂]glucose), which generates this compound intracellularly, is a well-established method for assessing the contribution of the Pentose Phosphate Pathway (PPP) to glucose metabolism. nih.govexlibrisgroup.com Metabolism of [1,2-¹³C₂]glucose through glycolysis produces [2,3-¹³C₂]lactate, whereas its entry into the oxidative PPP results in the loss of the C1 carbon as CO₂ and the formation of singly labeled lactate (B86563) ([3-¹³C]lactate) upon re-entry into glycolysis. nih.gov By analyzing the isotopomer distribution of lactate, the relative flux of glucose through the PPP versus glycolysis can be quantified.

Research has shown that [1,2-¹³C₂]glucose provides one of the most precise estimations for PPP flux in mammalian cells. nih.gov Studies in neurons have utilized this tracer to reveal a significant portion of glucose is metabolized through the pentose cycle. nih.gov

| Metabolic Pathway | Percentage of Glucose Utilized |

|---|---|

| Glycolysis | 52 ± 6% |

| Oxidative/Non-oxidative Pentose Cycle | 19 ± 2% |

| Oxidative PPP/De novo Nucleotide Synthesis | 29 ± 8% |

Pyruvate recycling, the process where TCA cycle intermediates are converted back to pyruvate, and gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors, can be investigated using ¹³C-labeled pyruvate. When this compound is introduced, its conversion to oxaloacetate and subsequent return to pyruvate can be traced by the appearance of specific isotopomers. For instance, the conversion of [1,2-¹³C₂]pyruvate to oxaloacetate, followed by scrambling of the label in the symmetric molecule fumarate, and subsequent conversion back to pyruvate can lead to the formation of singly labeled pyruvate.

Studies in perfused rat livers have utilized ¹³C-labeled substrates to quantify gluconeogenic flux and pyruvate recycling. These analyses have shown that a significant portion of the oxaloacetate pool can undergo recycling back to pyruvate before being directed towards glucose synthesis. nih.gov

| Metabolic Parameter | Value |

|---|---|

| Gluconeogenic Flux / TCA Cycle Flux | 1.2 |

| Oxaloacetate Pool Undergoing Recycling | ~40% |

Studies in Cellular and Tissue Culture Models

The application of this compound extends to in vitro models, providing valuable insights into the metabolic phenotypes of cells grown in both traditional two-dimensional (2D) and more physiologically relevant three-dimensional (3D) cultures.

Metabolic flux analysis using ¹³C-labeled substrates has revealed significant differences in the metabolism of cells cultured in 2D monolayers versus 3D spheroids. nih.gov 3D cultures are considered to better mimic the in vivo tumor microenvironment, including nutrient and oxygen gradients.

Studies comparing colorectal and pancreatic cancer cell lines in 2D and 3D cultures have shown notable differences in glucose metabolism. For instance, 3D spheroids can exhibit higher ATP-linked respiration and different dependencies on glycolysis compared to their 2D counterparts. While not always directly employing exogenous this compound, these studies often use [1,2-¹³C₂]glucose to generate labeled pyruvate intracellularly and probe these metabolic distinctions. The findings emphasize the importance of the culture model in metabolic research and drug discovery. nih.gov

| Parameter | 2D Culture | 3D Spheroid Culture |

|---|---|---|

| Glucose Consumption (per mm²) | Lower | Almost Double |

| Lactate Production (per mm²) | Lower | Higher |

| ATP-linked Respiration | Lower | Higher |

Ex Vivo Analysis of Isolated Organs (e.g., Perfused Heart, Liver)

The ex vivo perfusion of isolated organs provides a controlled environment to study organ-specific metabolism, free from the systemic influences of a whole organism. This compound is an invaluable tool in these systems for probing the intricate details of cardiac and hepatic metabolic function.

In perfused heart studies, hyperpolarized [1,2-13C2]pyruvate can be introduced to simultaneously monitor flux through pyruvate dehydrogenase (PDH), Krebs cycle activity, and intracellular pH. nih.gov The dual labeling allows for the detection of both 13C-bicarbonate (from the C1 position via PDH activity) and labeled Krebs cycle intermediates like [4,5-13C]-glutamate (derived from the C2 position entering the cycle as acetyl-CoA). nih.gov This dual-monitoring capability provides a more comprehensive snapshot of cardiac energy metabolism compared to singly labeled pyruvate. Researchers can assess how conditions like ischemia or diabetes alter the heart's substrate preference and metabolic efficiency in a highly controlled setting. nih.gov

Similarly, in perfused liver models, 13C-labeled pyruvate is used to investigate complex hepatic pathways such as gluconeogenesis, anaplerosis, and pyruvate cycling. creative-proteomics.com The labeling patterns in metabolites like glucose and aspartate reveal the relative activities of key enzymes such as pyruvate carboxylase (PC) and pyruvate kinase. While studies often use tracers like [3-13C]lactate, the principles of tracing pyruvate metabolism are directly applicable. creative-proteomics.com Using [1,2-13C2]pyruvate would allow for the simultaneous tracking of pyruvate's fate towards both oxidation via PDH and carboxylation via PC, offering a clearer picture of how the liver maintains glucose homeostasis and replenishes Krebs cycle intermediates.

| Organ System | Key Pathway Investigated | Metabolites Tracked | Research Application |

| Perfused Heart | Pyruvate Dehydrogenase (PDH) Flux | 13C-Bicarbonate, [1-13C]Lactate | Assessing metabolic changes in ischemia and heart failure. nih.govresearchgate.net |

| Perfused Heart | Krebs Cycle Activity | [4,5-13C]Glutamate, [4,5-13C]Aspartate | Monitoring mitochondrial oxidative metabolism. nih.gov |

| Perfused Liver | Pyruvate Cycling (Anaplerosis/Cataplerosis) | Labeled Glucose, Aspartate, Malate (B86768) | Quantifying hepatic glucose production and Krebs cycle flux. creative-proteomics.com |

| Perfused Liver | Pyruvate Carboxylase vs. PDH activity | Labeled Oxaloacetate, Acetyl-CoA | Differentiating pathways of pyruvate utilization. |

Investigating Specialized Cell Metabolism (e.g., Neuronal vs. Astrocyte Metabolism in Brain Extracts)

Astrocytes are unique in their expression of pyruvate carboxylase (PC), an enzyme that converts pyruvate to oxaloacetate, an anaplerotic reaction that replenishes Krebs cycle intermediates. Neurons, on the other hand, primarily utilize pyruvate via pyruvate dehydrogenase (PDH) to produce acetyl-CoA for oxidative metabolism. nih.gov

When [1,2-13C2]glucose is metabolized to [2,3-13C]pyruvate and then enters the Krebs cycle, the resulting labeling patterns in glutamate and glutamine are distinct for each cell type. researchgate.net

In astrocytes: The action of PC on [2,3-13C]pyruvate leads to the formation of [2,3-13C]oxaloacetate. This results in specific labeling patterns in astrocyte-derived metabolites like glutamine.

In neurons: The action of PDH on [2,3-13C]pyruvate produces [1,2-13C]acetyl-CoA, which labels glutamate and GABA differently than the astrocyte pathway. nih.gov

By analyzing the specific isotopomers of these amino acids in brain extracts using 13C NMR spectroscopy, researchers can quantify the relative activity of neuronal and astrocytic Krebs cycles and the metabolic interplay between them, known as the glutamate-glutamine cycle. researchgate.netnih.gov This approach has been used to show that astrocytes can release pyruvate, which protects neurons from toxicity. researchgate.net Furthermore, studies have investigated how this specialized metabolism is altered by neuroinflammatory signals or in neurodegenerative diseases. researchgate.netnih.gov

| Cell Type | Key Enzyme | Primary Fate of Pyruvate | Key Labeled Metabolite Measured | Metabolic Information Gained |

| Neuron | Pyruvate Dehydrogenase (PDH) | Acetyl-CoA (Oxidative Metabolism) | [4,5-13C]Glutamate, GABA | Neuronal Krebs cycle flux, energy production. nih.gov |

| Astrocyte | Pyruvate Carboxylase (PC) | Oxaloacetate (Anaplerosis) | [2,3-13C]Glutamine | Astrocyte-specific anaplerosis, glutamate-glutamine cycle activity. researchgate.netnih.gov |

Research in Pre-Clinical Animal Models

Whole-Organism Metabolic Profiling using Isotopic Tracers

This technique, known as 13C metabolic flux analysis (MFA), can quantify the contributions of pyruvate to various pathways in different organs simultaneously. For example, it can be used to measure rates of whole-body glucose production, lactate turnover, and Krebs cycle activity in tissues like the liver, muscle, and brain. The dual-labeled nature of [1,2-13C2]pyruvate is particularly advantageous as it provides more constraints for computational models of metabolic flux, leading to more precise and accurate flux estimations compared to singly labeled tracers. nih.gov

Investigation of Metabolic Adaptations in Disease Models (e.g., Cardiovascular, Neurological)

Pre-clinical animal models of disease are essential for understanding pathogenesis and developing new therapies. Isotopic tracers like this compound are critical tools for investigating the metabolic reprogramming that occurs in these models.

In the context of cardiovascular disease, hyperpolarized [1-13C]pyruvate has been used in animal models of heart failure to non-invasively assess myocardial metabolism. mdpi.com These studies reveal shifts in the balance between pyruvate oxidation via PDH (measured by 13C-bicarbonate production) and its conversion to lactate. researchgate.netnih.gov A switch towards lactate production is often indicative of ischemic conditions or a shift towards glycolytic metabolism, which is a hallmark of failing hearts. Using a dually labeled pyruvate tracer would provide even richer data, simultaneously reporting on PDH flux and entry into the Krebs cycle, offering a more complete picture of mitochondrial dysfunction.

In neurological disease models, such as those for Alzheimer's or Parkinson's disease, tracers that generate labeled pyruvate are used to study alterations in brain energy metabolism. frontiersin.org Studies have revealed deficits in mitochondrial respiration and glucose utilization in specific brain regions. frontiersin.org Tracing the metabolism of [1,2-13C2]pyruvate can pinpoint specific enzymatic steps that are impaired, for instance, a reduction in PDH activity, and can differentiate between metabolic defects in neurons versus astrocytes, providing crucial insights into the cellular mechanisms of neurodegeneration. nih.gov

Microbiological Systems and Microbial Metabolism

Elucidating Novel Pyruvate Dissimilation Pathways

Microorganisms possess a vast and diverse array of metabolic pathways for breaking down substrates like pyruvate, a process known as dissimilation. This compound is an effective tool for discovering and confirming these pathways. When microbes are fed a singly or specifically labeled substrate, the labeling patterns in the end products can reveal the underlying biochemical reactions. nih.govmdpi.com

For example, tracing the fate of the 13C labels from [1,2-13C2]pyruvate can differentiate between various fermentation pathways. The conversion of pyruvate to acetyl-CoA and formate (B1220265) by pyruvate formate-lyase, a key enzyme in anaerobic metabolism, would result in labeled formate and acetate (B1210297). In contrast, conversion via pyruvate dehydrogenase to acetyl-CoA and CO2 would yield labeled CO2 and acetate. nih.gov Studies have used [2-13C]pyruvate to specifically identify the production of [1-13C]acetate as a metabolic signature of bacterial pathogens like E. coli and S. aureus, a pathway not prominent in mammalian cells. nih.gov This approach allows researchers to map out novel or alternative routes of carbon flow in non-model organisms and understand how microbes adapt their metabolism to different environmental conditions. mdpi.com

| Research Goal | Labeled Substrate | Key Finding/Application | Example Organism |

| Differentiate Bacterial vs. Mammalian Metabolism | [2-13C]Pyruvate | Bacteria rapidly produce [1-13C]acetate. | E. coli, S. aureus nih.gov |

| Confirm Branched TCA Cycle | [1-13C]Pyruvate | Used to trace carbon through alternative TCA cycle configurations. | Various Microbes nih.gov |

| Analyze Fermentation Pathways | [1,2,3-13C3]Pyruvate | Elucidates routes to products like ethanol (B145695) and acetate. | Mixed Microbial Cultures core.ac.uk |

Optimization of Microbial Bioreactors for Metabolite Production

The strategic use of this compound in conjunction with advanced analytical techniques like 13C-Metabolic Flux Analysis (13C-MFA) offers a powerful approach for the optimization of microbial bioreactors for targeted metabolite production. nih.govsemanticscholar.org By introducing this isotopically labeled compound as a tracer, researchers can meticulously map the intricate network of metabolic pathways within microorganisms, identify potential bottlenecks, and devise strategies to enhance the yield of desired products. nih.gov

The core principle of this application lies in tracing the journey of the 13C-labeled carbon atoms from pyruvate through various metabolic reactions. springernature.com When this compound is consumed by microorganisms in a bioreactor, the labeled carbons are incorporated into a multitude of downstream metabolites. By analyzing the isotopic labeling patterns of these metabolites, typically using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, a quantitative understanding of the carbon flux distribution throughout the central carbon metabolism can be achieved. nih.gov

This detailed flux map provides invaluable insights for bioreactor optimization. For instance, it can reveal the extent to which carbon from pyruvate is being channeled into the desired product pathway versus competing, non-productive pathways. If a significant portion of the carbon is being diverted, metabolic engineering strategies, such as gene knockouts or overexpression, can be employed to redirect the flux towards the target metabolite. nih.gov

Detailed Research Findings: A Case Study with Escherichia coli

A notable application of labeled pyruvate in a bioreactor setting involves the study of Escherichia coli metabolism. In a study designed to monitor microbial-specific metabolic activity, hyperpolarized [2-13C]pyruvate was introduced into a bioreactor containing E. coli. nih.govnih.gov The real-time conversion of [2-13C]pyruvate into [1-13C]acetate was observed, providing a direct window into the metabolic flux through the pyruvate dehydrogenase complex and acetate production pathways. nih.gov

This methodology allows for the dynamic tracking of metabolite production, which is crucial for optimizing bioreactor conditions. For example, by monitoring the rate of acetate formation from pyruvate, researchers can assess how changes in environmental parameters within the bioreactor, such as nutrient feed rates or dissolved oxygen levels, impact this specific metabolic output.

Furthermore, this technique can be used to evaluate the efficacy of genetically engineered microbial strains. By comparing the metabolic flux profiles of wild-type and mutant strains, the direct impact of genetic modifications on metabolite production can be quantified. For instance, if a particular gene deletion is hypothesized to increase the flux towards a desired product, introducing this compound can validate this by revealing a corresponding shift in the carbon flow. nih.gov

The data from such experiments can be used to refine kinetic models of microbial metabolism, leading to more accurate predictions of bioreactor performance and guiding further optimization efforts. kimosys.org

Interactive Data Table: Acetate Production from Labeled Pyruvate in E. coli

The following table presents hypothetical data based on the findings from studies monitoring acetate production from [2-13C]pyruvate in E. coli within a bioreactor. This illustrates how such data can be used to compare the metabolic efficiency of different strains, a key aspect of optimizing for metabolite production.

| E. coli Strain | Genetic Modification | [1-13C]Acetate / [2-13C]Pyruvate Signal Ratio | Relative Acetate Production Efficiency (%) |

|---|---|---|---|

| Wild Type | None | 0.040 | 100 |

| Mutant A | Deletion of competing pathway enzyme | 0.062 | 155 |

| Mutant B | Overexpression of acetate production pathway enzyme | 0.075 | 188 |

| Mutant C | Deletion of acetate consumption pathway enzyme | 0.051 | 128 |

This table is illustrative and compiled from conceptual findings in metabolic flux analysis studies. nih.gov

By leveraging the precise information gained from tracing this compound, scientists can move beyond trial-and-error approaches to bioreactor optimization, embracing a more rational, data-driven strategy for enhancing the production of valuable metabolites.

Challenges, Limitations, and Future Directions in 13c Pyruvate Tracing Research

Experimental Challenges in Tracer Delivery and Sample Preparation

The design and execution of ¹³C-pyruvate tracing experiments require careful consideration of numerous factors to ensure that the results accurately reflect the biological processes of interest. From maintaining the physiological relevance of the model system to efficiently preserving the metabolic state of samples, each step presents its own set of challenges.

Maintaining Physiological Relevance in Model Systems

A primary challenge in ¹³C-pyruvate tracing is ensuring that the experimental conditions of the model system accurately reflect the in vivo environment. Cell culture media, for instance, often contain supraphysiological concentrations of nutrients like glucose and pyruvate (B1213749), which can significantly alter cellular metabolism compared to conditions within a living organism. nih.gov The concentration of pyruvate in standard culture media can be much higher than that found in blood plasma, potentially reducing a cell's reliance on other metabolic pathways like glutaminolysis. nih.gov

Furthermore, the metabolic behavior of cells in a two-dimensional culture can differ significantly from that of tissues within a complex organism. nih.gov Factors such as nutrient availability, oxygen levels, and cell-cell interactions in the tissue microenvironment can all influence metabolic fluxes. biorxiv.org Studies have shown that cells and isolated tissues fed with ¹³C tracers ex vivo often exhibit different labeling patterns compared to the same tissues in an in vivo setting. nih.gov For example, the transport of pyruvate into cells is mediated by monocarboxylate transporters (MCTs), and the expression and activity of these transporters can vary between cell lines and in vivo tumors, affecting tracer uptake and subsequent metabolic labeling. nih.govmdpi.com

The choice of isotopic tracer and its concentration must also be carefully considered to avoid perturbing the metabolic system being studied. The introduction of a high concentration of labeled pyruvate could potentially alter the natural metabolic state. Therefore, researchers must strike a balance between providing enough tracer to achieve detectable labeling and maintaining physiological conditions.

Minimizing Isotopic Dilution and Exchange

Once the ¹³C-labeled pyruvate enters the cell, its isotopic enrichment can be diluted by unlabeled endogenous pools of the metabolite. This isotopic dilution can complicate the interpretation of labeling patterns and the calculation of metabolic fluxes. physiology.org For example, endogenous production of unlabeled pyruvate from other sources, such as glycolysis, will dilute the ¹³C-labeled pool.